

Sample preparation for atomoxetine analysis using a deuterated internal standard

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Compound of Interest

Compound Name: *(Rac)-Atomoxetine D7
(hydrochloride)*

Cat. No.: *B12430913*

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Application Note: High-Sensitivity Bioanalysis of Atomoxetine in Human Plasma Subtitle: Optimized Sample Preparation Strategies Using Deuterated Internal Standards (Atomoxetine-d3)

Executive Summary

This guide details the bioanalytical method development for Atomoxetine (Strattera), a selective norepinephrine reuptake inhibitor (NRI), in biological matrices. Unlike generic protocols, this document focuses on the mechanistic rationale behind sample preparation choices. We compare Liquid-Liquid Extraction (LLE) and Mixed-Mode Solid Phase Extraction (SPE), emphasizing the critical role of pH modulation due to Atomoxetine's high pKa (10.13). The inclusion of a deuterated internal standard (Atomoxetine-d3) is mandatory to compensate for matrix effects and ionization suppression in Electrospray Ionization (ESI).

Chemical & Reagent Profile

Understanding the physicochemical properties of the analyte is the foundation of a robust extraction protocol.

Property	Atomoxetine (Analyte)	Atomoxetine-d3 (Internal Standard)	Impact on Protocol
Molecular Formula	C17H21NO	C17H18D3NO	Co-elution in LC; distinct mass in MS.
MW (Free Base)	255.36 g/mol	258.38 g/mol	+3 Da mass shift.
pKa	10.13 (Basic)	~10.13	CRITICAL: Requires high pH (>11) to neutralize for LLE extraction.
LogP	~3.9 (Lipophilic)	~3.9	Highly soluble in non-polar organic solvents (TBME, Hexane).
Solubility	Soluble in Methanol, DMSO	Same	Compatible with MeOH reconstitution.

Internal Standard Strategy: The Deuterated Advantage

Using a structural analog (e.g., Duloxetine) is insufficient for high-precision PK studies due to "matrix effect drift." Atomoxetine-d3 is the gold standard because it shares the exact retention time and ionization efficiency as the analyte.^[1]

Critical Quality Control: Isotopic Cross-Talk Check Before validating the method, you must ensure the IS does not contribute to the analyte signal and vice versa.

- Interference A: Inject Pure IS only
 Monitor Analyte Transition (256.4
 44). Target: < 20% of LLOQ.
- Interference B: Inject ULOQ Analyte only
 Monitor IS Transition (259.3

47). Target: < 5% of IS response.

Protocol 1: Liquid-Liquid Extraction (LLE)

Best for: High throughput, cost-efficiency, and laboratories with limited SPE automation.

The Mechanism: Because Atomoxetine has a pKa of 10.13, it exists almost entirely as a cation at physiological pH (7.4). To extract it into an organic solvent, we must shift the equilibrium to the uncharged (free base) state by raising the pH to at least 2 units above the pKa.

Reagents:

- Extraction Solvent: tert-Butyl methyl ether (TBME). Note: TBME provides cleaner extracts for amines than Ethyl Acetate.
- Alkaline Buffer: 2M Ammonium Hydroxide (NH₄OH) or 1M Sodium Hydroxide (NaOH).

Step-by-Step Protocol:

- Aliquot: Transfer 200 μ L of plasma into a 1.5 mL polypropylene tube.
- IS Addition: Add 20 μ L of Atomoxetine-d₃ working solution (e.g., 500 ng/mL in 50:50 MeOH:H₂O). Vortex 10s.
- Basification: Add 50 μ L of 2M NH₄OH. Vortex 10s. pH check: Ensure pH > 11.
- Extraction: Add 1.0 mL of TBME.
- Agitation: Shaker or tumble mix for 15 minutes (aggressive mixing required).
- Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic (top) layer into a clean glass tube.
- Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
- Reconstitution: Reconstitute in 150 μ L Mobile Phase (e.g., 20% MeOH / 80% Water + 0.1% Formic Acid).

Protocol 2: Mixed-Mode Cation Exchange (SPE)

Best for: Dirty matrices (urine, post-mortem blood), ultra-low LLOQ requirements, and removing phospholipids.

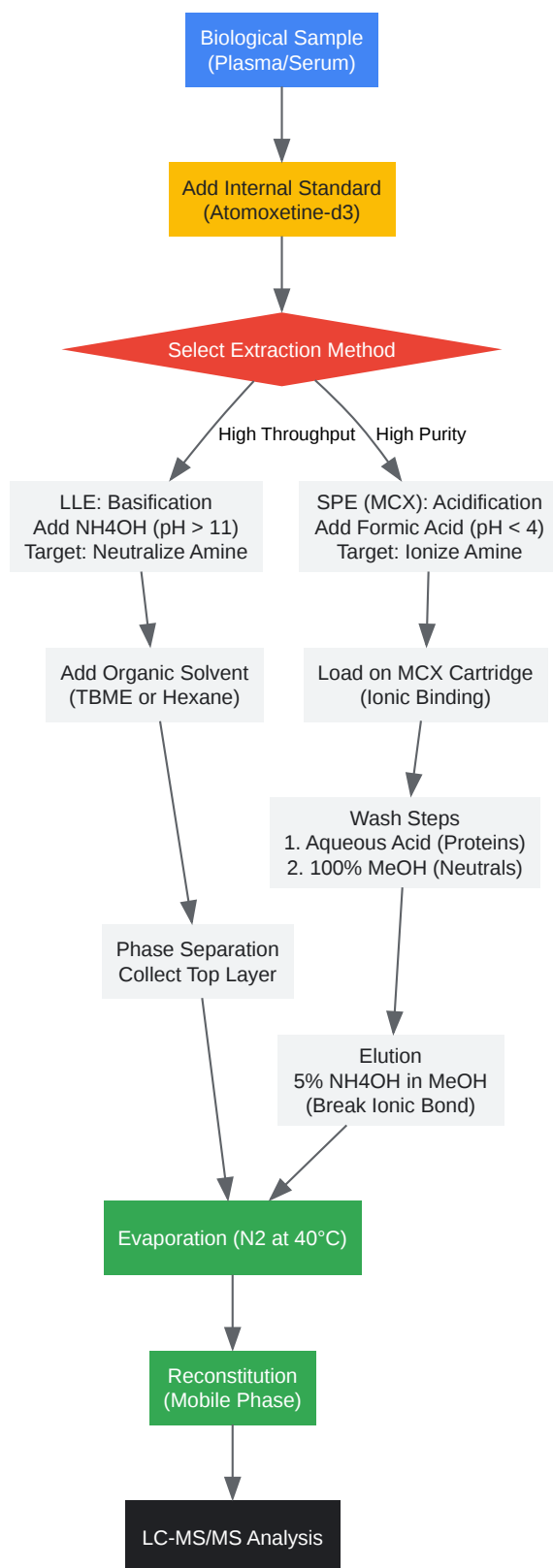
The Mechanism: We utilize Mixed-Mode Cation Exchange (MCX) cartridges.

- Load (Acidic): Atomoxetine (Positively charged) binds to the sorbent via ionic interaction.
- Wash (Organic): Neutrals and acids are washed away. Atomoxetine stays locked by ionic bond.
- Elute (Basic): High pH neutralizes the drug, breaking the ionic bond and releasing it into the solvent.

Step-by-Step Protocol:

- Pre-treatment: Dilute 200 μ L Plasma + 20 μ L IS + 200 μ L 2% Formic Acid (Acidifies sample to pH ~3).
- Conditioning: 1 mL Methanol followed by 1 mL Water.
- Loading: Load pre-treated sample onto MCX cartridge (e.g., Oasis MCX or Strata-X-C). Flow rate < 1 mL/min.^{[2][3][4]}
- Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/salts).
- Wash 2 (Organic): 1 mL 100% Methanol (Removes neutrals/hydrophobic interferences).
Note: Atomoxetine remains bound.^[5]
- Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (High pH breaks the ionic bond).
- Dry & Reconstitute: Evaporate and reconstitute as in the LLE protocol.

Workflow Visualization



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Caption: Comparative workflow for Liquid-Liquid Extraction (LLE) vs. Solid Phase Extraction (MCX) for Atomoxetine.

Instrumental Parameters (LC-MS/MS)

Chromatography (LC):

- Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 μ m) or equivalent.[6]
- Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 3.0 min.
- Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS/MS):

- Source: ESI Positive Mode.
- Scan Type: Multiple Reaction Monitoring (MRM).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Role	Collision Energy (eV)
Atomoxetine	256.4	44.1	Quantifier	15
Atomoxetine	256.4	148.1	Qualifier	22
Atomoxetine-d3	259.4	47.1	Internal Standard	15

Note: The product ion m/z 44 corresponds to the methyl-propyl-amine fragment, which is common for this class of compounds.

Validation & Troubleshooting

Matrix Effects: Atomoxetine is prone to phospholipid suppression if extraction is poor.

- Test: Post-column infusion of analyte while injecting blank matrix extract.
- Solution: If suppression occurs at retention time (RT), switch from LLE to MCX SPE, or extend the LC gradient to separate phospholipids from the analyte.

Carryover: Due to its lipophilicity, Atomoxetine sticks to injector needles.

- Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

Stability: Atomoxetine is stable in plasma at -20°C, but processed samples (in autosampler) should be kept at 4°C.

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